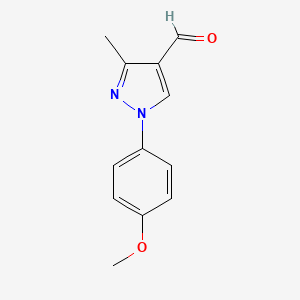
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione is a chemical compound known for its unique structure and reactivity. It contains a tetrahydrothiophene ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione typically involves the reaction of 3-chloropentane-2,4-dione with thiophenols, followed by heterocyclization with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other pentane-2,4-dione derivatives and tetrahydrothiophene-containing molecules. Examples include:
- 3-(4-Nitrophenylsulfanyl)-pentane-2,4-dione
- 3-(2-Methylbenzofuran-3-ylmethylene)-pentane-2,4-dione
Uniqueness
What sets 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione apart is its unique combination of a tetrahydrothiophene ring and a pentane-2,4-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
90535-00-5 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
3-(5-oxothiolan-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C9H12O3S/c1-5(10)9(6(2)11)7-3-8(12)13-4-7/h7,9H,3-4H2,1-2H3 |
InChIキー |
IPJCMDLERFQSCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CC(=O)SC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)











